Sanggenon C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sanggenone C is a naturally occurring prenylated benzofuran with the chemical formula C40H36O12 and a molecular weight of 708.21 . It has been isolated from various plants, including species of Hypericum and Cratoxylum []. While its natural function remains unclear, scientific research suggests Sanggenone C possesses several properties that make it interesting for further investigation.

Anti-inflammatory Properties

Studies have explored the potential anti-inflammatory properties of Sanggenone C. In vitro experiments suggest Sanggenone C may inhibit the production of inflammatory mediators such as nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages []. These findings require further investigation in vivo models of inflammation to determine Sanggenone C's efficacy as a potential anti-inflammatory therapeutic agent.

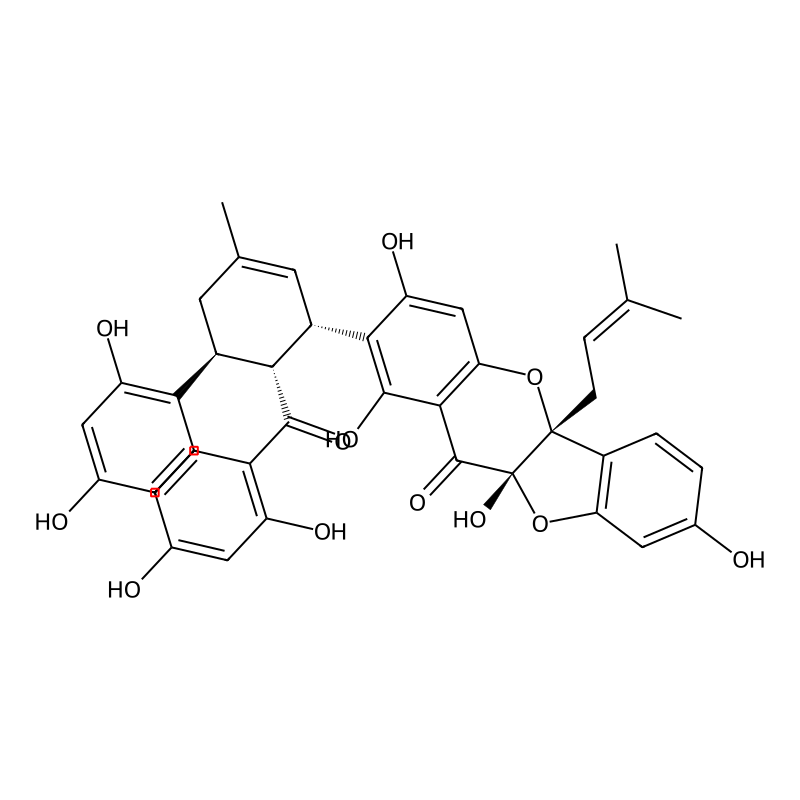

Sanggenon C is a flavonoid compound derived from the bark of the mulberry tree, specifically the species Morus alba. It belongs to a class of compounds known as benzopyrones and is recognized for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and immune-modulatory effects. Structurally, Sanggenon C features a complex arrangement that includes a chromene ring and various functional groups that contribute to its pharmacological properties. Its molecular formula is C₃₅H₄₄O₉, and it has been characterized using various spectroscopic methods including nuclear magnetic resonance and mass spectrometry .

Sanggenon C exhibits significant biological activities:

- Anticancer Effects: It has been shown to inhibit tumor cell viability by inducing cell cycle arrest and apoptosis in various cancer cell lines, including colorectal and glioblastoma cells. The mechanism involves the inhibition of proteasome function, leading to the accumulation of pro-apoptotic proteins .

- Anti-inflammatory Properties: Sanggenon C demonstrates inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. It also suppresses nuclear factor-kappa B activation, contributing to its anti-inflammatory effects .

- Antimicrobial Activity: Preliminary studies suggest that Sanggenon C possesses antimicrobial properties, although further research is necessary to elucidate its full spectrum of activity against various pathogens .

Sanggenon C can be synthesized through several methods:

- Biosynthesis: Extracted from Morus alba, where it is naturally produced.

- Chemoenzymatic Synthesis: Involves enzymatic reactions that facilitate the formation of Sanggenon C from simpler precursors.

- Total Synthesis: A multi-step synthetic route starting from available organic compounds, employing reactions like Diels–Alder cycloaddition and protecting group strategies to construct the complex structure of Sanggenon C .

Sanggenon C has potential applications in:

- Pharmaceuticals: As an anticancer agent due to its ability to induce apoptosis in cancer cells.

- Nutraceuticals: Leveraging its anti-inflammatory and antioxidant properties for health supplements.

- Cosmetics: Due to its antimicrobial and anti-inflammatory properties, it may be used in skincare formulations .

Research indicates that Sanggenon C interacts with various cellular pathways:

- It inhibits the proteasome system, affecting the degradation of key regulatory proteins involved in cell cycle progression and apoptosis.

- Studies have shown that it enhances the sensitivity of cancer cells to conventional chemotherapy agents like temozolomide, suggesting potential for combination therapies .

- Interaction with nitric oxide pathways has also been observed, where it reduces nitric oxide production by inhibiting inducible nitric oxide synthase expression .

Sanggenon C shares structural similarities with other flavonoids and benzopyrones but exhibits unique properties due to its specific functional groups and stereochemistry. Here are some similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Sanggenon D | Similar chromene structure | Exhibits different anti-inflammatory activity |

| Morin | Flavonoid with hydroxyl groups | Known for its antioxidant properties |

| Quercetin | Common flavonoid | Strong antioxidant but less potent anticancer activity |

Sanggenon C stands out due to its potent proteasome inhibitory activity and specific anticancer effects across various cell lines, making it a promising candidate for further therapeutic development .

Ethanol Concentration Effects

The optimization of ethanol concentration represents a fundamental parameter in Sanggenon C extraction efficiency. Research demonstrates that ethanol concentrations between 70-85% provide optimal extraction yields while maintaining selectivity for the target compound [2] [3]. The cortex of Morus Alba L. extracted with hot ethanol (25L×3) yields approximately 500g of brown extract from 5.0 kg of dried material, with the ethanol extract subsequently partitioned between ethyl acetate and water to achieve selective enrichment [2].

Critical findings indicate that absolute ethanol extraction alone proves insufficient, as demonstrated in comparative studies where 50% ethanol solutions consistently outperform pure organic solvents [4]. The ethanol recycling reflux extraction process shows particular promise, with optimal conditions established at ethanol concentrations of 79-82%, extraction times of 6.1-7.1 hours, and specific recycling ethanol flow rate ratios [5] [4].

Temperature and Time Optimization

Temperature control during ethanol extraction significantly influences both yield and compound integrity. Optimal extraction temperatures range from 50-60°C, balancing extraction efficiency with thermal stability considerations [5] [6]. Extended extraction times at moderate temperatures (50°C for 3 hours) achieve 92% extraction efficiency while minimizing degradation risks compared to higher temperature protocols [7].

The implementation of soaking procedures prior to extraction enhances overall yield. Pre-soaking plant material for 2 hours before initiating the extraction process improves cellular disruption and subsequent compound release [4]. Multiple extraction cycles (2-3 repetitions) with fresh solvent significantly improve overall recovery compared to single extraction protocols [2] [3].

Advanced Extraction Techniques

Pressurized liquid extraction using isopropanol-petroleum ether (2:1) represents an emerging technique for enhanced Sanggenon C recovery [8]. This method demonstrates superior efficiency compared to conventional solvent extraction while reducing processing time and solvent consumption.

Ultrasonic-assisted extraction protocols show promise for improving extraction kinetics, particularly when combined with optimized ethanol concentrations [6] [9]. The dielectric constant of the extraction medium, influenced by solvent concentration and temperature, correlates directly with extraction yield for flavonoid compounds [6].

Advanced Chromatographic Techniques (High Performance Liquid Chromatography, Preparative High Performance Liquid Chromatography)

Analytical High Performance Liquid Chromatography Methods

Analytical High Performance Liquid Chromatography serves as the foundation for both method development and purity assessment of Sanggenon C. Optimal analytical conditions employ reversed-phase C18 columns (250×4.6mm, 5μm particle size) with gradient elution systems utilizing methanol or acetonitrile with acidified aqueous phases [2] [10].

The most effective mobile phase compositions consist of methanol with 0.1% acetic acid in water, employing gradient elution from 30-95% organic phase over 30-60 minutes [11] [10]. Detection wavelengths of 254nm and 276nm provide optimal sensitivity for Sanggenon C quantification, with photodiode array detection enabling peak purity confirmation [12].

Ultra High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UHPLC-ESI-MS) methods achieve superior separation efficiency using Waters ACQUITY BEH phenyl columns (2.1×100mm, 1.7μm) [13]. These methods enable detection limits of 0.87 ng/mL for Sanggenon C in biological matrices while maintaining linearity ranges from 2.62-1,906.72 ng/mL [13].

Preparative High Performance Liquid Chromatography Scale-up

Preparative High Performance Liquid Chromatography represents the preferred method for large-scale Sanggenon C purification, enabling processing of 100-1000mg sample loads per injection [11] [10]. Semi-preparative columns (10-25mm internal diameter) provide optimal balance between resolution and throughput for intermediate-scale separations [14].

Scale-up calculations from analytical to preparative conditions follow established linear velocity principles, with flow rates adjusted according to the square of the diameter ratio [15]. Analytical methods optimized at 0.8 mL/min on 4.6mm columns scale to 24 mL/min for 25mm preparative columns while maintaining separation efficiency [15].

The preparative purification process typically employs isocratic elution conditions once optimal mobile phase composition is established through analytical method development. Methanol concentrations of 70-75% with 0.1% acetic acid provide effective separation of Sanggenon C from closely related compounds [11] [10].

Column Technology and Stationary Phase Selection

C18 reversed-phase columns remain the gold standard for Sanggenon C separations, with 5μm particle size providing optimal balance between efficiency and pressure requirements [10] [16]. Extended pore size columns (300Å) show particular advantage for larger molecular weight compounds like Sanggenon C [17].

Endcapped C18 phases demonstrate superior peak symmetry and reduced tailing compared to non-endcapped alternatives [18]. Column temperature control at 30°C optimizes separation efficiency while maintaining reproducible retention times [10] [19].

Alternative stationary phases including phenyl-bonded phases show promise for enhanced selectivity in complex mixtures, particularly for isomer separation applications [13]. Cyano (CN) phases provide intermediate polarity characteristics useful for method development and optimization [18].

Challenges in Isomer Separation and Purity Validation

Stereoisomer Separation Complexities

Sanggenon C presents significant challenges in stereoisomer separation due to the presence of multiple chiral centers and its relationship with closely related compounds such as Sanggenon O [20] [21]. These compounds exist as epimers at C-2 and C-3 positions, exhibiting minimal structural differences that translate to extremely similar chromatographic behavior [21].

Asymmetric synthesis studies demonstrate that Sanggenon C and Sanggenon O can be produced in 2:1 ratios with enantiomeric excesses of 98% and 93% respectively through stereodivergent reactions of racemic mixtures [21]. However, the separation of these stereoisomers requires specialized chromatographic conditions employing chiral stationary phases or derivatization techniques [21].

The hemiacetal core structure in Sanggenon C proves acid- and base-sensitive, prone to ring-opening and racemization via Wessely-Moser rearrangement mechanisms [20]. This instability complicates separation efforts and requires careful pH control during chromatographic procedures [20].

Endo/Exo Cycloadduct Resolution

Sanggenon C exists as an endo-cycloadduct formed through Diels-Alder cycloaddition reactions, with potential exo-isomers presenting additional separation challenges [21]. High endo/exo selectivity observed in synthetic preparations minimizes exo-diastereomer formation, but trace amounts can complicate purity determination [21].

Preparative thin layer chromatography represents one approach for final purification of stereoisomeric mixtures, though this technique proves labor-intensive and limited in scale [20]. Extended gradient High Performance Liquid Chromatography methods show moderate success in resolving endo/exo cycloadducts when optimized mobile phase profiles are employed [20].

Advanced Separation Strategies

Two-dimensional chromatography techniques offer enhanced resolution for complex stereoisomeric mixtures [22]. The combination of High Speed Counter-Current Chromatography (HSCCC) followed by preparative High Performance Liquid Chromatography provides complementary separation mechanisms [11] [10].

HSCCC separation employs liquid-liquid partition principles using solvent systems such as n-hexane-ethyl acetate-methanol-water (11:5:11:5 v/v/v/v), achieving effective pre-purification before final High Performance Liquid Chromatography polishing [10]. This approach eliminates irreversible adsorption issues associated with solid stationary phases while enabling processing of crude extracts [10].

Purity Validation Methods and Standards

High Performance Liquid Chromatography-Ultraviolet detection represents the primary method for purity determination, with acceptance criteria typically requiring ≥95% purity for research applications and ≥98% for pharmaceutical applications [2] [23]. Photodiode array detection enables peak purity assessment through spectral comparison across the chromatographic peak [12].

Ultra High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry methods provide definitive molecular identification and purity validation through selective ion monitoring of the [M-H]- adduct at m/z 707.21 [13]. Method validation follows International Conference on Harmonisation guidelines, encompassing specificity, linearity, precision, accuracy, and detection limits [13].

Nuclear Magnetic Resonance spectroscopy serves as an orthogonal purity assessment technique, with 1H Nuclear Magnetic Resonance integration ratios providing quantitative purity determination when proper internal standards are employed [2] [20]. Chemical shift analysis enables identification of structural impurities and degradation products [20].

Validation parameters for Sanggenon C quantification demonstrate excellent analytical performance, with correlation coefficients >0.997 across concentration ranges of 2.62-1,906.72 ng/mL for biological matrices [13]. Extraction recovery rates of 95-97% from serum samples confirm method reliability [13].

Mass spectrometric characterization employs Electrospray Ionization in negative mode, generating characteristic fragmentation patterns useful for structural confirmation and impurity profiling [13]. Collision-induced dissociation at 30% normalized collision energy produces diagnostic fragment ions enabling unambiguous identification [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Dat NT, Binh PT, Quynh le TP, Huong HT, Minh CV. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells. Immunopharmacol Immunotoxicol. 2012 Feb;34(1):84-8. doi: 10.3109/08923973.2011.580755. Epub 2011 May 26. PubMed PMID: 21612567.

3: Qi C, Xiong Y, Eschenbrenner-Lux V, Cong H, Porco JA Jr. Asymmetric Syntheses of the Flavonoid Diels-Alder Natural Products Sanggenons C and O. J Am Chem Soc. 2016 Jan 27;138(3):798-801. doi: 10.1021/jacs.5b12778. Epub 2016 Jan 19. PubMed PMID: 26735066; PubMed Central PMCID: PMC4863937.

4: Baburajeev CP, Dhananjaya Mohan C, Ananda H, Rangappa S, Fuchs JE, Jagadish S, Sivaraman Siveen K, Chinnathambi A, Ali Alharbi S, Zayed ME, Zhang J, Li F, Sethi G, Girish KS, Bender A, Basappa, Rangappa KS. Development of Novel Triazolo-Thiadiazoles from Heterogeneous "Green" Catalysis as Protein Tyrosine Phosphatase 1B Inhibitors. Sci Rep. 2015 Sep 21;5:14195. doi: 10.1038/srep14195. PubMed PMID: 26388336; PubMed Central PMCID: PMC4585680.

5: Liu YJ, Li SY, Hou J, Liu YF, Wang DD, Jiang YS, Ge GB, Liang XM, Yang L. Identification and characterization of naturally occurring inhibitors against human carboxylesterase 2 in White Mulberry Root-bark. Fitoterapia. 2016 Dec;115:57-63. doi: 10.1016/j.fitote.2016.09.022. Epub 2016 Oct 1. PubMed PMID: 27702666.

6: Li LC, Shen F, Hou Q, Cheng GF. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells. Acta Pharmacol Sin. 2002 Feb;23(2):138-42. PubMed PMID: 11866874.

7: Kim HJ, Baburin I, Zaugg J, Ebrahimi SN, Hering S, Hamburger M. HPLC-based activity profiling--discovery of sanggenons as GABAA receptor modulators in the traditional Chinese drug Sang bai pi (Morus alba root bark). Planta Med. 2012 Mar;78(5):440-7. doi: 10.1055/s-0031-1298229. Epub 2012 Jan 31. PubMed PMID: 22294264.

8: Zhang QJ, Ni G, Wang YH, Chen RY, Yu DQ. Three new Diels-Alder type adducts from the stem bark of Morus cathayana. J Asian Nat Prod Res. 2009;11(3):267-73. doi: 10.1080/10286020902767690. PubMed PMID: 19408152.

9: Xiao L, Gu Y, Gao L, Shangguan J, Chen Y, Zhang Y, Li L. Sanggenon C protects against pressure overload induced cardiac hypertrophy via the calcineurin/NFAT2 pathway. Mol Med Rep. 2017 Oct;16(4):5338-5346. doi: 10.3892/mmr.2017.7288. Epub 2017 Aug 18. PubMed PMID: 28849031; PubMed Central PMCID: PMC5647066.

10: Dai SJ, Lu ZM, Chen RY, Yu DQ. [Structure and spectral characteristics of Diels-Alder type adducts from Morus]. Yao Xue Xue Bao. 2005 Oct;40(10):876-81. Review. Chinese. PubMed PMID: 16408801.

11: Hou XD, Ge GB, Weng ZM, Dai ZR, Leng YH, Ding LL, Jin LL, Yu Y, Cao YF, Hou J. Natural constituents from Cortex Mori Radicis as new pancreatic lipase inhibitors. Bioorg Chem. 2018 Jul 17;80:577-584. doi: 10.1016/j.bioorg.2018.07.011. [Epub ahead of print] PubMed PMID: 30032067.

12: Chen LD, Liu ZH, Zhang LF, Yao JN, Wang CF. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. Oncol Rep. 2017 Oct;38(4):2123-2131. doi: 10.3892/or.2017.5912. Epub 2017 Aug 22. PubMed PMID: 28849234; PubMed Central PMCID: PMC5652955.

13: Gu Y, Gao L, Chen Y, Xu Z, Yu K, Zhang D, Zhang G, Zhang X. Sanggenon C protects against cardiomyocyte hypoxia injury by increasing autophagy. Mol Med Rep. 2017 Dec;16(6):8130-8136. doi: 10.3892/mmr.2017.7646. Epub 2017 Sep 27. PubMed PMID: 28983604; PubMed Central PMCID: PMC5779897.